molecular formula C7H11NO2 B599711 7-Oxa-1-azaspiro[3.5]nonan-2-one CAS No. 178242-92-7

7-Oxa-1-azaspiro[3.5]nonan-2-one

Cat. No. B599711
M. Wt: 141.17
InChI Key: JMQYTSNBHHLUQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Oxa-1-azaspiro[3.5]nonan-2-one is a chemical compound with the molecular formula C7H11NO2 . It contains a total of 22 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 1 four-membered ring, 1 six-membered ring, 1 secondary amide (aliphatic), 1 ether (aliphatic), and 1 Beta-Lactam .


Synthesis Analysis

A new synthesis of 2-oxa-7-azaspiro[3.5]nonane has been described in the literature . Spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane, were converted into o-cycloalkylaminoacetanilides for oxidative cyclizations using Oxone® in formic acid .


Molecular Structure Analysis

The molecular structure of 7-Oxa-1-azaspiro[3.5]nonan-2-one includes a four-membered ring and a six-membered ring . The molecular weight is 141.168 Da .


Physical And Chemical Properties Analysis

7-Oxa-1-azaspiro[3.5]nonan-2-one has a molecular weight of 141.17 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 38.3 Ų .

Scientific Research Applications

Medicinal Chemistry

Summary:

7-Oxa-1-azaspiro[3.5]nonan-2-one is a spirocyclic oxetane derivative. Researchers have explored its potential as a structural alternative to morpholine in medicinal chemistry.

Methods of Application:

Results:

  • The expanded spirocyclic oxetane successfully gave rise to [1,2-a] ring-fused benzimidazole, which could have implications for drug design .

Safety And Hazards

The compound is classified as potentially causing skin irritation and serious eye irritation . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

properties

IUPAC Name

7-oxa-1-azaspiro[3.5]nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c9-6-5-7(8-6)1-3-10-4-2-7/h1-5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQYTSNBHHLUQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Oxa-1-azaspiro[3.5]nonan-2-one

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